8-Fluoroquinoxalin-2-ol: A Technical Overview of a Scantily Explored Scaffold
8-Fluoroquinoxalin-2-ol: A Technical Overview of a Scantily Explored Scaffold
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Fluoroquinoxalin-2-ol is a heterocyclic organic compound belonging to the quinoxalinone family. While the quinoxalinone core is a prominent scaffold in medicinal chemistry with a wide range of biological activities, specific data and in-depth studies on the 8-fluoro isomer are notably scarce in publicly available scientific literature. This technical guide aims to provide a comprehensive overview of 8-Fluoroquinoxalin-2-ol by leveraging available information on closely related analogs and the general chemical principles of the fluoroquinoxalin-2-ol class. The document will cover predicted chemical properties, general synthetic approaches, expected reactivity, and potential areas for future research, acknowledging the current limitations in experimental data.
Introduction
Quinoxalin-2-ones are a class of bicyclic heterocyclic compounds that have garnered significant interest in the field of drug discovery. Their derivatives are known to exhibit a wide array of biological activities, including antimicrobial, anticancer, and antiviral properties. The introduction of a fluorine atom to the quinoxaline scaffold can significantly modulate its physicochemical and pharmacological properties, such as metabolic stability, lipophilicity, and binding affinity to biological targets. This document focuses on the 8-fluoro substituted analog, 8-Fluoroquinoxalin-2-ol, a compound for which specific experimental data is largely unavailable. The information presented herein is a consolidation of general knowledge of quinoxalin-2-ones and data from related fluorinated isomers, intended to serve as a foundational resource for researchers interested in this molecule.
Predicted Physicochemical Properties
Due to the absence of experimental data for 8-Fluoroquinoxalin-2-ol, the following table presents predicted properties based on computational models and data from analogous compounds. For comparison, the available data for the isomeric 3-Fluoroquinoxalin-2-ol is also included.
| Property | Predicted Value for 8-Fluoroquinoxalin-2-ol | Reported Value for 3-Fluoroquinoxalin-2-ol[1] |
| Molecular Formula | C₈H₅FN₂O | C₈H₅FN₂O |
| Molecular Weight | 164.14 g/mol | 164.14 g/mol |
| Hydrogen Bond Donors | 1 | 1 |
| Hydrogen Bond Acceptors | 2 | 2 |
| LogP | ~1.4 | 1.38 |
| Melting Point | Data not available | Data not available |
| Boiling Point | Data not available | Data not available |
| pKa | Data not available | Data not available |
Synthesis and Reactivity
General Synthetic Approach
The synthesis of quinoxalin-2-ones typically involves the condensation of an o-phenylenediamine derivative with a 1,2-dicarbonyl compound or its equivalent. For the synthesis of 8-Fluoroquinoxalin-2-ol, a plausible route would involve the reaction of 3-fluorobenzene-1,2-diamine with glyoxylic acid or its derivatives. The general reaction scheme is depicted below.
